3'-CHLORO-4'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Description

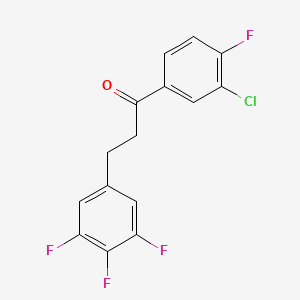

3'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone with a unique substitution pattern. Its structure features:

- Chloro at the 3' position of the propiophenone ring.

- Fluoro at the 4' position.

- A 3,4,5-trifluorophenyl group attached to the ketone backbone.

This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing effects of fluorine and chlorine, which enhance stability and modulate reactivity .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O/c16-10-7-9(2-3-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWYRGJHWGAYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645019 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-21-7 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propionphenone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, anti-inflammatory properties, and its potential applications in cancer therapy.

Cytotoxicity

Research indicates that 3'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propionphenone exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 value was determined to be around 7.45 µg/mL, indicating potent cytotoxicity compared to conventional chemotherapeutic agents .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7.45 | Apoptosis induction |

| ZR-75-1 | Not significant | No significant change in protein expression levels |

Anti-inflammatory Properties

In addition to its cytotoxic effects, the compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models treated with lipopolysaccharides (LPS). The compound inhibited the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Study on MCF-7 Cells

A detailed study involving MCF-7 cells highlighted the compound's ability to suppress tumor growth significantly. Treatment with varying concentrations (100, 200, and 400 mg/kg) resulted in notable tumor suppression scores of 2.18-fold and 1.75-fold for lower doses compared to control groups. This study also reported an increase in p53 protein levels and a decrease in c-Myc levels upon treatment .

In Vivo Studies

In vivo studies utilizing Ehrlich tumor-bearing mice demonstrated that administration of the compound led to a marked decrease in tumor size and improved survival rates compared to untreated controls. The results suggest that the compound may be effective in managing tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

4'-Chloro-2'-Fluoro-3-(3,4,5-Trifluorophenyl)Propiophenone

- Key difference : Chloro and fluoro substituents are at the 4' and 2' positions, respectively, altering steric and electronic properties.

- Impact : Positional changes may influence intermolecular interactions and solubility compared to the target compound .

2'-Chloro-4'-Fluoro-3-(3-Methoxyphenyl)Propiophenone

- CAS : 898775-04-7

- Formula : C₁₆H₁₄ClFO₂

- Molecular Weight : 292.73

- Boiling Point : 404.9±40.0 °C (predicted)

- Density : 1.228±0.06 g/cm³ (predicted)

- Key difference : Replaces the trifluorophenyl group with a 3-methoxyphenyl moiety.

Halogen Substitution Variations

4'-Bromo-3-(3-Chloro-5-Fluorophenyl)-3'-Fluoropropiophenone

- CAS : 898750-82-8

- Formula : C₁₅H₁₀BrClF₂O

- Molecular Weight : 359.59

- Key difference : Bromine replaces chlorine at the 4' position, and the trifluorophenyl group is replaced with 3-chloro-5-fluorophenyl .

- Impact : Bromine’s larger atomic radius increases molecular weight and may enhance halogen bonding interactions in crystal packing .

4'-Bromo-2'-Fluoro-3-(3,4,5-Trifluorophenyl)Propiophenone

Functional Group Variations

3-(4-Methoxyphenyl)-3',4',5'-Trifluoropropiophenone

- CAS : 898776-46-0

- Formula : C₁₆H₁₃F₃O₂

- Molecular Weight : 294.27

- Key difference : Methoxy group at the 4-position of the phenyl ring instead of trifluorophenyl.

Comparative Data Table

Research Findings and Trends

Electron-Withdrawing Effects :

- The trifluorophenyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to methoxy-substituted analogs .

- Chloro and bromo substituents increase molecular weight and density, with brominated analogs showing higher predicted densities (e.g., 1.228 g/cm³ for chloro vs. ~1.3 g/cm³ inferred for bromo) .

Solubility and Reactivity: Methoxy groups improve aqueous solubility (e.g., 2'-chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone) but reduce thermal stability compared to fluorinated derivatives . The trifluorophenyl group’s lipophilicity may enhance membrane permeability in drug design contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone, and how can reaction conditions be optimized?

- Methodology : A multi-step approach is typically employed:

Friedel-Crafts acylation : React 3,4,5-trifluorophenylacetyl chloride with a chloro/fluoro-substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃) .

Halogenation : Introduce chlorine and fluorine substituents via electrophilic substitution using Cl₂ (with FeCl₃) and F₂ (or Selectfluor®) .

- Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves reaction efficiency and reduces side products compared to conventional heating .

- Key Considerations : Monitor regioselectivity using HPLC or GC-MS to avoid over-halogenation.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- NMR :

- ¹⁹F NMR : Distinct signals for fluorine atoms at δ −110 to −150 ppm (aromatic F) and δ −60 to −80 ppm (CF₃ groups, if present) .

- ¹H NMR : Look for coupling patterns between aromatic protons and substituents (e.g., J = 8–10 Hz for ortho-F/Cl) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trifluorophenyl group influence reactivity in cross-coupling reactions?

- Steric Effects : The trifluorophenyl group creates a bulky environment, slowing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) to mitigate this .

- Electronic Effects : Electron-withdrawing fluorine atoms deactivate the aryl ring, requiring elevated temperatures (80–120°C) for nucleophilic aromatic substitution .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis or HPLC monitoring) .

Q. What strategies resolve contradictions between computational predictions (DFT) and experimental spectroscopic data?

- Case Example : If DFT predicts a planar carbonyl group but X-ray crystallography (e.g., Acta Cryst. data ) shows a twisted conformation:

Re-examine solvent effects : Polar solvents may stabilize twisted conformers via dipole interactions.

Revise computational models : Include solvent (e.g., PCM) and dispersion corrections (DFT-D3) .

- Validation : Use variable-temperature NMR to probe conformational flexibility.

Q. How can catalytic systems (e.g., tris(3,4,5-trifluorophenyl)borane) be applied to functionalize this compound?

- Catalytic Hydroboration : Tris(3,4,5-trifluorophenyl)borane, activated by microwave irradiation, facilitates hydroboration of unsaturated ketones (e.g., propiophenone derivatives) .

- Conditions : 10 mol% catalyst, 80°C, 1 h under N₂.

- Mechanistic Insight : Fluorine substituents enhance Lewis acidity by withdrawing electron density from boron .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.